molecular formula C18H18ClN5O3 B2639395 6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-34-6

6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2639395
CAS RN: 887696-34-6
M. Wt: 387.82
InChI Key: BPYHDSKJCDSAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Precursor Role

The compound 6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a part of the purine analogs family, which are synthesized through various chemical reactions. A study by Alves et al. (1994) involved the synthesis of 1-benzylimidazoles as important precursors for purine analogs. This synthesis process involved base-catalyzed cyclization leading to the formation of imidazoles. The study highlighted that these imidazoles could undergo further reactions to form substituted dihydropurines, showcasing the versatility of these compounds in chemical synthesis Alves, M., Proença, M. F., Booth, B., 1994.

Catalysis and Chemical Reactions

The compound under discussion is also relevant in the context of catalyzed chemical reactions. Moosavi-Zare et al. (2013) presented the application of disulfonic acid imidazolium chloroaluminate as an acidic and heterogeneous catalyst. This catalyst was used for the synthesis of pyrazoles, highlighting the role of such compounds in promoting efficient chemical synthesis under environmentally friendly conditions Moosavi-Zare, A. R., Zolfigol, M., Noroozizadeh, E., Tavasoli, M., Khakyzadeh, V., Zare, A., 2013.

Reaction Mechanisms and Intermediates

The compound is involved in complex chemical reactions as an intermediate. For instance, a study by Azimi and Majidi (2014) involved the synthesis of isoxazolones and their rearrangements to form imidazo pyridines and indoles. This study reflects the complex reaction mechanisms that compounds like this compound can undergo, forming various structurally diverse and potentially biologically active compounds Azimi, C., Majidi, S., 2014.

Pharmacological Applications

While avoiding specifics about drug usage and side effects, it's worth noting that compounds from this chemical family have been studied for their potential pharmacological applications. For instance, research has explored the synthesis and cytotoxicity of compounds structurally related to this compound, indicating the potential of these compounds in the development of anticancer drugs Suh, M., Kang, M., Yoo, H., Park, S. Y., Lee, C. O., 2000.

properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-4-7-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)12-10-11(19)5-6-13(12)27-3/h4-6,10H,1,7-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYHDSKJCDSAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.